molecular formula C19H11FO6S B2950205 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929504-12-1

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2950205
CAS No.: 929504-12-1
M. Wt: 386.35
InChI Key: IRGGWSQRUOPLPN-ZDLGFXPLSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a benzofuran-derived sulfonate ester characterized by a fused benzofuran core, a furan-2-ylmethylene substituent at the 2-position, and a 4-fluorobenzenesulfonate ester at the 6-position (Z-configuration). The compound’s structure combines electron-withdrawing (sulfonate, carbonyl) and electron-donating (furan) groups, which influence its physicochemical and reactivity profiles.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FO6S/c20-12-3-6-15(7-4-12)27(22,23)26-14-5-8-16-17(11-14)25-18(19(16)21)10-13-2-1-9-24-13/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGGWSQRUOPLPN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a furan ring and a benzofuran moiety, which are known to interact with various biological targets. Its molecular formula is C20H15O5S, and it has a molecular weight of approximately 373.39 g/mol. The structure can be represented as follows:

ComponentDescription
IUPAC Name (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Molecular Formula C20H15O5S
Molecular Weight 373.39 g/mol

The biological activity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may interact with enzymes and receptors involved in inflammation and oxidative stress responses. Preliminary studies suggest it could inhibit phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and metabolism .

Pharmacological Properties

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting specific pathways associated with inflammatory responses.
  • Antioxidant Activity : Its structure suggests that it may possess antioxidant properties, potentially protecting cells from oxidative damage.
  • Anticancer Potential : Early studies indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Study on Inhibitory Effects on PI3K

A study conducted on a series of furan derivatives demonstrated that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-benzofuran exhibited selective inhibition of PI3Kgamma, a target for treating inflammatory diseases. The findings revealed that these compounds could significantly reduce leukocyte recruitment in mouse models of acute inflammation .

Antiviral Activity Against SARS-CoV-2

In another investigation, related compounds were screened for their inhibitory effects against the main protease (Mpro) of SARS-CoV-2. Compounds derived from furan structures showed promising results with IC50 values in the low micromolar range, indicating potential for further development as antiviral agents .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of leukocyte recruitment
AntioxidantPotential protective effects against oxidative stress
AnticancerCytotoxicity against cancer cell lines

Mechanistic Insights

Research has indicated that the compound’s interaction with biological targets involves:

  • Binding Affinity : Studies suggest strong binding to PI3Kgamma, affecting downstream signaling pathways.
  • Enzymatic Inhibition : The compound acts as a reversible inhibitor, impacting enzyme activity crucial for viral replication and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares a benzofuran core with analogs such as (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (). Key differences lie in the ester substituents:

  • Target compound : 4-fluorobenzenesulfonate ester.
  • Analog : 2,6-dimethoxybenzoate ester.

Table 1: Substituent Comparison

Property Target Compound Analog ()
Ester type Sulfonate (electron-withdrawing) Benzoate (moderate polarity)
Aromatic substitution 4-fluoro (meta-directing) 2,6-dimethoxy (ortho/para-directing)
Molecular weight* ~388.3 g/mol (estimated) ~438.4 g/mol (reported)
Solubility Likely polar due to sulfonate Higher lipophilicity (methoxy)

*Molecular weight calculated based on structural formula.

Electronic and Steric Effects
  • Sulfonate vs. Benzoate : The sulfonate group enhances solubility in polar solvents and may increase metabolic stability compared to benzoate esters, which are more prone to enzymatic hydrolysis .
  • Fluoro vs. In contrast, 2,6-dimethoxy groups donate electrons, increasing resonance stabilization but reducing reactivity .

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